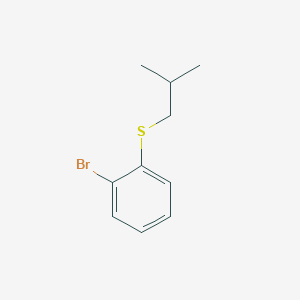

1-Bromo-2-iso-butylthiobenzene

Description

Significance of Halogenated Aryl Thioethers in Organic Synthesis

Halogenated aryl thioethers are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom and a thioether group. These molecules serve as highly versatile building blocks in organic synthesis. The presence of the halogen atom, typically chlorine, bromine, or iodine, provides a reactive site for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. acsgcipr.org These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the halogen.

This dual functionality makes halogenated aryl thioethers valuable intermediates in the construction of complex molecular architectures. The thioether moiety itself can influence the electronic properties of the aromatic ring and can be a key part of the final target molecule, often found in pharmaceuticals and materials science applications. mdpi.com For instance, related halogenated aromatic compounds are used as starting materials for agrochemicals, liquid crystals, and organic light-emitting diodes (OLEDs). nbinno.com The ability to selectively react at the halogen site while the thioether group remains intact, or is modified in a subsequent step, offers chemists a powerful tool for strategic synthesis. acsgcipr.org

Overview of Carbon-Sulfur Bond Formation Strategies

The formation of the carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. A variety of methods have been developed to construct this bond, particularly for the synthesis of aryl thioethers.

Metal-Catalyzed Cross-Coupling: This is one of the most prevalent strategies, involving the reaction of an aryl halide or pseudohalide with a thiol or a thiol surrogate. acsgcipr.org Palladium and copper are the most common catalysts for these transformations, often referred to as Buchwald-Hartwig or Ullmann-type couplings, respectively. The choice of metal, ligand, and base is crucial for the success and efficiency of the reaction. acsgcipr.org

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, a thiol or thiolate can directly displace a leaving group (like a halogen) on the ring.

Photochemical Methods: More recently, visible-light photoredox catalysis has emerged as a green and efficient tool for forming C-S bonds. ccspublishing.org.cnnewiridium.com These methods often proceed under mild conditions and offer alternative pathways for creating sulfur-containing compounds. beilstein-journals.org

Thiol-Free Reagents: To circumvent the use of foul-smelling and easily oxidized thiols, researchers have developed methods using stable and odorless thiol surrogates. mdpi.comresearchgate.net Xanthates, for example, can react with aryl halides to generate aryl thioethers, providing a more practical and environmentally friendly approach. mdpi.comresearchgate.net

Other Strategies: Additional methods include organocatalytic reactions, such as sulfa-Michael additions, and enzymatic pathways that form C-S bonds in natural product biosynthesis. acs.orgacs.org

Contextualization of 1-Bromo-2-iso-butylthiobenzene within Contemporary Chemical Research

This compound is a specific example of the halogenated aryl thioether class. Its structure consists of a benzene ring substituted at the 1 and 2 positions with a bromine atom and an isobutylthio group, respectively.

Chemical and Physical Properties

Below is a table detailing key identifiers and computed properties for this compound and its related isomers.

| Property | Value for this compound | Value for Isomers |

| Molecular Formula | C₁₀H₁₃BrS smolecule.com | C₁₀H₁₃BrS (for n-butyl and tert-butyl isomers) fluorochem.co.ukscbt.com |

| Molecular Weight | 245.18 g/mol smolecule.com | 245.18 g/mol (for n-butyl isomer) fluorochem.co.uk |

| CAS Number | Not broadly listed | 121392-35-6 (1-Bromo-4-n-butylthiobenzene) fluorochem.co.uk |

| Canonical SMILES | CC(C)CSCc1ccccc1Br | CCCCSc1ccc(Br)cc1 (1-Bromo-4-n-butylthiobenzene) fluorochem.co.uk |

| InChI Key | Not broadly listed | CYFJLXXVMAJKNN-UHFFFAOYSA-N (1-Bromo-4-n-butylthiobenzene) fluorochem.co.uk |

Data for isomers is provided for comparison.

As a halogenated aryl thioether, this compound possesses the key structural features that make this class of compounds synthetically useful. The ortho-disposed bromo and isobutylthio groups create a unique steric and electronic environment. The bromine atom serves as a versatile reactive handle for cross-coupling reactions, enabling its use as a building block for more elaborate molecules. The thioether group, with its potential for oxidation to a sulfoxide (B87167) or sulfone, offers another site for chemical modification, which can be used to fine-tune the properties of a target structure.

While specific, in-depth research focusing exclusively on this compound is not widely available in peer-reviewed literature, its structural class is of significant interest. Aryl thioethers are integral components in many biologically active compounds and functional materials. Therefore, this compound represents a potentially valuable, though currently under-explored, intermediate for applications in medicinal chemistry and materials science. Its synthesis would likely follow established carbon-sulfur bond formation strategies, such as the coupling of 1,2-dibromobenzene (B107964) with isobutanethiol or the bromination of 2-isobutylthio-aniline via a Sandmeyer-type reaction.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrS |

|---|---|

Molecular Weight |

245.18 g/mol |

IUPAC Name |

1-bromo-2-(2-methylpropylsulfanyl)benzene |

InChI |

InChI=1S/C10H13BrS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 |

InChI Key |

QRAVGYAJPVYHCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Iso Butylthiobenzene and Analogous Systems

Transition Metal-Catalyzed C(aryl)-S Bond Formation

Both palladium and copper complexes have been extensively developed to catalyze the coupling of aryl halides with sulfur-based nucleophiles, providing reliable access to a wide array of aryl thioethers.

Palladium-catalyzed cross-coupling has emerged as a highly effective method for forming C-S bonds due to its functional group tolerance and high efficiency. researchgate.netnih.gov The reaction typically involves the coupling of an aryl halide or triflate with a thiol or a thiol equivalent. acs.orgscispace.com

The direct coupling of aryl bromides with alkyl thiols is a fundamental method for synthesizing compounds like 1-bromo-2-iso-butylthiobenzene. These reactions are typically catalyzed by a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, in the presence of a suitable ligand and a base. acs.orgresearchgate.net The base, often a carbonate like Cs₂CO₃ or an amine like i-Pr₂NEt, is crucial for generating the thiolate anion in situ, which then participates in the catalytic cycle. acs.org The choice of base can be critical; for instance, in the coupling of an electron-rich aryl bromide with an electron-neutral aryl thiol, Cs₂CO₃ was found to be superior to i-Pr₂NEt. acs.org This methodology is tolerant of various functional groups, including ketones, nitro groups, carboxylic acids, and aldehydes. acs.org

| Aryl Bromide | Thiol | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | 4-Methylbenzenethiol | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Dioxane | 98 | acs.org |

| 4-Bromonitrobenzene | Benzenethiol | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Dioxane | 99 | acs.org |

| 1-Bromo-4-methoxybenzene | 4-Methylbenzenethiol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 95 | acs.org |

| 2-Bromotoluene | Benzenethiol | Pd₂(OAc)₂ / CyPF-t-Bu | NaOtBu | Toluene | 98 | nih.govorganic-chemistry.org |

| 5-Bromoindole | Benzenethiol | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Dioxane | 85 | acs.org |

A significant drawback of using thiols directly is their foul odor and susceptibility to oxidation. nih.gov To circumvent these issues, various odorless and more stable thiol surrogates have been developed.

Triisopropylsilanethiol (TIPS-SH): This compound serves as an effective, air-stable surrogate for hydrogen sulfide (B99878). nih.govnih.gov It can be coupled with an aryl bromide in a palladium-catalyzed reaction to form a protected silyl (B83357) thioether. This intermediate can then react in a one-pot sequence with a second, different aryl halide to produce unsymmetrical diaryl thioethers, avoiding the need to isolate the unstable arenethiol. nih.gov The catalyst system often involves a palladium source with a specialized bisphosphine ligand like CyPF-t-Bu. nih.govresearchgate.net

Xanthates: Potassium ethyl xanthogenate and related O-alkyl xanthates are inexpensive, stable, and odorless solids that can serve as thiol precursors. organic-chemistry.orgmdpi.com In copper-catalyzed systems, xanthates react with aryl halides to generate thiolates in situ. organic-chemistry.orgorganic-chemistry.org This approach can be used for the one-pot synthesis of unsymmetrical diaryl thioethers, symmetrical diaryl thioethers, and aryl alkyl thioethers. organic-chemistry.orgorganic-chemistry.org While primarily used with copper, the principle of using xanthates as a sulfur source is a key strategy in modern C-S coupling. researchgate.netorganic-chemistry.org

Thiourea (B124793): Thiourea is another readily available and inexpensive sulfur surrogate. researchgate.netarkat-usa.org It can react with aryl halides under photochemical conditions or with metal catalysis to form aryl thioethers. researchgate.netacs.org For instance, a one-pot synthesis of benzyl (B1604629) thioethers involves the reaction of a benzyl halide with thiourea to form an isothiuronium (B1672626) salt, which is then hydrolyzed with a base to generate the thiolate in situ for reaction with a second halide. arkat-usa.org Copper-catalyzed protocols also utilize acetyl thiourea as a thiol precursor for synthesizing unsymmetrical thioethers. tandfonline.com More recently, tetramethylthiourea (B1220291) has been employed as a sulfur source in a photochemical, organocatalytic method for synthesizing aryl alkyl thioethers from aryl chlorides. acs.orgnih.gov

| Surrogate | Typical Catalyst | Key Features | Reference |

|---|---|---|---|

| Triisopropylsilanethiol (TIPS-SH) | Palladium/CyPF-t-Bu | Air-stable liquid; enables one-pot synthesis of unsymmetrical diaryl sulfides. | nih.govnih.gov |

| Potassium Ethyl Xanthogenate | Copper | Odorless, stable solid; generates thiolate in situ. | organic-chemistry.orgorganic-chemistry.org |

| Thiourea / Acetyl Thiourea | Copper / Photochemical | Inexpensive solid; versatile for one-pot syntheses. | arkat-usa.orgtandfonline.com |

The choice of ligand is paramount in palladium-catalyzed thioetherification, as it influences catalyst stability, activity, and substrate scope. researchgate.netrsc.org Thiols and thiolates are known to be potential catalyst poisons, as they can bind strongly to the palladium center and deactivate it. acs.orgnih.gov Consequently, ligand design has focused on creating systems that resist displacement by the sulfur nucleophile.

Bidentate (Bisphosphine) Ligands: For many years, chelating bisphosphine ligands were considered essential for effective C-S coupling. acs.orgnih.gov Ligands like Xantphos and DPEPhos were used in early protocols. acs.org More advanced, bulky, and electron-rich bisphosphine ligands, such as the Josiphos-type ligand CyPF-t-Bu, have shown exceptional reactivity and longevity, enabling the coupling of a broad range of aryl halides (including chlorides) and sulfonates with thiols at very low catalyst loadings. nih.govorganic-chemistry.org These ligands are thought to prevent catalyst deactivation and promote the key steps of oxidative addition and reductive elimination. organic-chemistry.orgnih.gov

Monophosphine Ligands: Contrary to earlier belief, recent studies have demonstrated that certain bulky biaryl monophosphine ligands can form exceptionally active catalysts for C-S coupling. acs.orgnih.govacs.org These systems can promote thioetherification under much milder conditions, such as at room temperature and with soluble organic bases, and show broad functional group tolerance. acs.orgmit.edu Mechanistic studies suggest that the effectiveness of a ligand does not necessarily correlate with its ability to resist displacement by the thiolate, challenging the traditional view of catalyst deactivation. acs.orgnih.gov

| Ligand Class | Example Ligand | Key Advantages | Reference |

|---|---|---|---|

| Bidentate (Xantphane-type) | Xantphos | Good generality for coupling aryl bromides and iodides. | acs.org |

| Bidentate (Ferrocenyl-type) | CyPF-t-Bu | High turnover numbers, broad scope including aryl chlorides, long-lived catalyst. | nih.govorganic-chemistry.orgresearchgate.net |

| Monophosphine (Biaryl-type) | tBuBrettPhos | High reactivity at low temperatures, tolerance of soluble bases. | acs.orgnih.govnih.gov |

Copper-catalyzed methods represent an older yet continually evolving alternative to palladium-based systems. They are particularly attractive due to the lower cost of copper. organic-chemistry.orgmdpi.com

The classical Ullmann condensation is the archetypal copper-mediated reaction for forming C(aryl)-S bonds. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200 °C), polar aprotic solvents (e.g., DMF, NMP), and stoichiometric amounts of copper powder or copper salts. thieme-connect.comwikipedia.org The reaction involves the coupling of an aryl halide with a copper(I) thiolate, which can be generated in situ. wikipedia.org

Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed systems. The use of soluble copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) in combination with ligands like diamines, diols, or 1,10-phenanthroline (B135089) allows the reactions to proceed at significantly lower temperatures (e.g., 80-120 °C) with only catalytic amounts of copper. thieme-connect.comwikipedia.orgnih.gov These improved protocols exhibit much broader substrate scope and functional group tolerance, accommodating various aryl iodides and bromides, as well as aromatic and aliphatic thiols. thieme-connect.comnih.gov For instance, a catalyst system using a specific diol ligand with CuBr was effective for coupling aryl iodides with a range of thiols at 82 °C. thieme-connect.com

| Aryl Halide | Sulfur Source | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | 4-Methylbenzenethiol | trans-anthracene-diol / CuBr | K₃PO₄ | Toluene | 82 | 98 | thieme-connect.com |

| 4-Iodoacetophenone | Cyclohexanethiol | trans-anthracene-diol / CuBr | K₃PO₄ | Toluene | 82 | 92 | thieme-connect.com |

| Aryl Iodide | Potassium Ethyl Xanthogenate | BINAM / Cu(OAc)₂ | KOH | DMF | 110 | up to 94 | organic-chemistry.org |

| Aryl Iodide | Acetyl Thiourea | Cu₂O (ligand-free) | KOH | PEG 400-H₂O | 105 | Good-Excellent | tandfonline.com |

| Aryldiazonium Salt | DABSO | Cu₂O / Zn | - | Acetonitrile | 130 | Moderate-High | organic-chemistry.orgacs.orgacs.orgnih.gov |

Copper-Catalyzed C(aryl)-S Bond Formation

C-H Functionalization Strategies for Thioether Synthesis

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, enabling the formation of C-S bonds with high atom economy. rsc.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Direct α-Arylation of Benzyl Thioethers with Aryl Bromides

A significant strategy for the synthesis of complex thioethers is the palladium-catalyzed direct α-arylation of benzyl thioethers with aryl bromides. nih.gov This reaction achieves the formation of a C(sp³)-C(sp²) bond by activating a benzylic C-H bond. The process typically involves a palladium catalyst and a suitable ligand, with NiXantPhos being identified as particularly effective for this challenging transformation. nih.gov The reaction proceeds through the deprotonation of the benzylic C-H bond of the thioether, followed by a cross-coupling event with the aryl bromide, yielding the desired functionalized product in high yields. nih.gov

Mechanistic Considerations in C-H Activation for C-S Bond Formation

The mechanism of C-H activation for C-S bond formation is a subject of considerable research. In many transition-metal-catalyzed reactions, a directing group on the substrate coordinates to the metal center, guiding the catalyst to a specific C-H bond. acs.org This strategy enhances both reactivity and selectivity. For thioethers, the sulfur atom itself can act as a directing group, facilitating the functionalization of remote C-H bonds. nih.govsemanticscholar.org

Computational studies have provided valuable insights into the mechanistic pathways of these reactions. scispace.com Concepts such as 'ambiphilic metal-ligand assistance' (AMLA) and 'concerted metalation-deprotonation' (CMD) have been proposed to explain the C-H activation step. scispace.com The specific mechanism can vary depending on the metal, its oxidation state, and the coordination environment. scispace.com For instance, palladium-catalyzed reactions may proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov Understanding these mechanistic details is crucial for the development of more efficient and selective synthetic methods.

Classical and Incremental Synthetic Routes for Aryl Halide and Thioether Precursors

While modern catalytic methods offer elegant solutions, classical synthetic routes remain fundamental for the preparation of the necessary starting materials, such as aryl halides and thioethers.

Electrophilic Aromatic Substitution for Bromination

The introduction of a bromine atom onto the aromatic ring is commonly achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.compressbooks.pub This reaction involves the attack of an electrophile on the electron-rich benzene (B151609) ring. For the bromination of benzene and its derivatives, a catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule, making it a more potent electrophile. pressbooks.publibretexts.org The reaction proceeds through a carbocation intermediate, known as an arenium ion, which is stabilized by resonance. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. libretexts.org The position of bromination on a substituted benzene ring is directed by the electronic properties of the existing substituent.

Alkylation Strategies for Iso-butyl Moieties on Sulfur

The introduction of an iso-butyl group onto a sulfur atom to form a thioether can be accomplished through various alkylation strategies. A common method involves the reaction of a thiol with an appropriate alkylating agent. More recently, methods utilizing odorless and stable xanthates as thiol surrogates have been developed. mdpi.com These reactions can proceed via nucleophilic substitution of alkyl halides with the xanthate, followed by further transformation to the desired thioether. mdpi.com Another approach involves the reductive alkylation of arenes using an aldehyde and a thiol, which generates a 1-(alkylthio)alkylarene intermediate that can be subsequently reduced. researchgate.net

Reactivity and Reaction Pathways of 1 Bromo 2 Iso Butylthiobenzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the benzene (B151609) ring is a primary site for transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This pathway typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. chemistrysteps.comlibretexts.org The mechanism involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comyoutube.com

In the case of 1-bromo-2-iso-butylthiobenzene, the iso-butylthio group is a weakly activating, electron-donating group. Therefore, the molecule is not sufficiently activated for SNAr reactions to occur under standard, mild conditions. libretexts.org Displacement of the bromide by common nucleophiles like alkoxides, amines, or cyanides would necessitate harsh reaction conditions, such as high temperatures and pressures.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases like sodium amide (NaNH₂). chemistrysteps.com This mechanism does not require activation by electron-withdrawing groups. The base first abstracts a proton ortho to the bromine, leading to the elimination of bromide and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product.

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures under relatively mild conditions. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org The Suzuki coupling is widely used due to its mild conditions and the commercial availability and stability of many organoboron reagents. rsc.org For a substrate like this compound, this reaction would yield a biaryl or an alkyl-substituted benzene derivative.

| Coupling Partner (R-B(OH)₂) | Palladium Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-iso-Butylthio-1,1'-biphenyl |

| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-iso-Butylthio-2-methylbenzene |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 1-iso-Butylthio-2-vinylbenzene |

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds. nih.gov

| Terminal Alkyne (R-C≡CH) | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 1-iso-Butylthio-2-(phenylethynyl)benzene |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | 1-((2-(iso-Butylthio)phenyl)ethynyl)trimethylsilane |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine/DMF | 1-(Hex-1-yn-1-yl)-2-(iso-butylthio)benzene |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. matthey.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. nih.gov

| Amine (R¹R²NH) | Palladium Precatalyst | Ligand | Base | Expected Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | N-(2-(iso-Butylthio)phenyl)aniline |

| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 4-(2-(iso-Butylthio)phenyl)morpholine |

| Benzylamine | tBuXPhos-Pd-G3 | (Self-ligated) | LiHMDS | N-Benzyl-2-(iso-butylthio)aniline |

While less common than metal-catalyzed pathways, the C-Br bond can undergo homolytic cleavage to form an aryl radical. This process typically requires significant energy input, such as UV photolysis or high temperatures, or the use of a radical initiator. The resulting 2-(iso-butylthio)phenyl radical is a highly reactive intermediate that can participate in various radical-mediated processes, including hydrogen atom abstraction or addition to unsaturated systems. However, these methods often lack the selectivity of cross-coupling reactions and are less frequently employed in targeted synthesis.

Reactivity of the Aryl Thioether Moiety

The sulfur atom of the iso-butylthio group is nucleophilic and can be readily oxidized or alkylated. These transformations can significantly alter the electronic properties and steric profile of the molecule.

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. beilstein-journals.org The choice of oxidant and reaction conditions determines the final product. organic-chemistry.orgorganic-chemistry.org Oxidation increases the electron-withdrawing character of the substituent.

Oxidation to Sulfoxide: Mild oxidizing agents can convert the thioether to a sulfoxide. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.org

Oxidation to Sulfone: Using stronger oxidizing agents or an excess of the oxidant, often with heating, will complete the oxidation to the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess H₂O₂ in acetic acid are effective for this purpose. beilstein-journals.org

| Reagent(s) | Conditions | Primary Product |

|---|---|---|

| H₂O₂ (1.1 eq) | CH₃COOH, 25°C | 1-Bromo-2-(iso-butylsulfinyl)benzene (Sulfoxide) |

| m-CPBA (1.1 eq) | CH₂Cl₂, 0°C | 1-Bromo-2-(iso-butylsulfinyl)benzene (Sulfoxide) |

| H₂O₂ (>2.2 eq) | CH₃COOH, 100°C | 1-Bromo-2-(iso-butylsulfonyl)benzene (Sulfone) |

| KMnO₄ | Acetone/H₂O, 25°C | 1-Bromo-2-(iso-butylsulfonyl)benzene (Sulfone) |

As a nucleophile, the sulfur atom in the thioether can react with electrophiles, such as alkyl halides, to form a sulfonium (B1226848) salt. youtube.com This reaction involves an SN2 attack by the sulfur on the alkyl halide, resulting in a positively charged sulfur center with three carbon substituents. researchgate.net The resulting sulfonium salts are useful as alkylating agents or as leaving groups in certain substitution reactions. nih.gov For example, reacting this compound with methyl iodide would yield (2-bromophenyl)(isobutyl)(methyl)sulfonium iodide.

Article on "this compound" Cannot Be Generated Due to Lack of Available Scientific Data

A comprehensive article focusing on the chemical compound “this compound,” as outlined by the user's specific instructions, cannot be generated at this time. Extensive searches for scientific literature and data on the reactivity and reaction pathways of this specific molecule have yielded insufficient information to produce a thorough, informative, and scientifically accurate article.

The requested topics, including the α-deprotonation and subsequent functionalization of the iso-butyl group, intermolecular and intramolecular reaction dynamics, and the regioselectivity and stereoselectivity in its transformations, appear to be outside the scope of currently available public domain research. While general principles of organic chemistry can predict potential reactivities for compounds with similar functional groups (a bromo-aromatic system and a thioether with an iso-butyl group), specific experimental data, detailed research findings, and data tables for "this compound" are not present in the accessible literature.

To maintain the high standards of scientific accuracy and adhere strictly to the provided outline, the generation of an article would require speculative content, which is against the core principles of providing factual and reliable information. Therefore, until peer-reviewed research on "this compound" becomes available, it is not possible to fulfill this request.

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Iso Butylthiobenzene

Elucidation of Reaction Mechanisms (e.g., Concerted vs. Stepwise Processes)

Reactions involving the carbon-bromine bond of 1-bromo-2-iso-butylthiobenzene, particularly in the context of metal-catalyzed cross-coupling, are overwhelmingly characterized by stepwise mechanisms . This is in contrast to a concerted reaction, where all bond formations and cleavages occur in a single transition state without intermediates. ic.ac.uk

The prototypical stepwise mechanism for this class of compound is the palladium-catalyzed cross-coupling cycle (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck reactions). This catalytic loop involves a series of distinct, sequential steps, each featuring well-defined organometallic intermediates. nih.govwikipedia.org The generally accepted cycle consists of three primary stages:

Transmetalation (for couplings like Suzuki-Miyaura): In this step, a second coupling partner, typically an organoboron or organotin reagent, transfers its organic group to the palladium(II) center, displacing the bromide. This proceeds through a new intermediate where both organic fragments are bound to the palladium.

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between the two organic fragments, as they are eliminated from the palladium center. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

This stepwise pathway is energetically favored over a potential concerted nucleophilic aromatic substitution (SNAr). A concerted SNAr mechanism would require a direct, single-step displacement of the bromide by a nucleophile, which represents a very high energy barrier for an unactivated aryl halide. ic.ac.uk The thioether group in the ortho position does not provide sufficient electronic activation to make such a pathway competitive with the metal-catalyzed stepwise process.

Characterization of Key Intermediates (e.g., Organometallic Complexes, Radical Anions, Carbocations)

The stepwise nature of palladium-catalyzed reactions necessitates the formation of transient, yet characterizable, intermediates. For reactions involving this compound, these are primarily organometallic complexes .

Palladium(0) Intermediates: The active catalytic species is a coordinatively unsaturated palladium(0) complex, often a monoligated L1Pd(0) species where 'L' is a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.govnih.gov The formation of this highly reactive 12- or 14-electron species from a more stable precatalyst is a critical preliminary step.

Palladium(II) Oxidative Addition Adduct: The first stable intermediate in the catalytic cycle is the arylpalladium(II) halide complex. For the specific substrate, this would be a trans-[Pd(L)2(2-isobutylthio-phenyl)(Br)] species. These complexes are typically stable enough to be characterized by spectroscopic methods and, in some cases, isolated and studied by X-ray crystallography. acs.org

Transmetalation and Pre-Reductive Elimination Intermediates: Following transmetalation, a diorganopalladium(II) complex is formed, for example, [Pd(L)2(2-isobutylthio-phenyl)(R')], where R' is the organic group from the coupling partner. Reductive elimination occurs from this intermediate to form the final product.

While the dominant pathways involve these well-defined organopalladium species, alternative intermediates can arise under specific conditions. In some nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles, radical intermediates have been identified as part of a radical-chain mechanism. nih.gov However, for standard palladium-catalyzed cross-coupling, a polar, organometallic pathway is favored. Carbocation intermediates , characteristic of SN1-type reactions, are not involved in these mechanisms.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. princeton.edubaranlab.org While no KIE studies have been reported specifically for this compound, data from analogous aryl bromide systems provide clear expectations.

In a typical palladium-catalyzed cross-coupling reaction, a KIE study would involve comparing the reaction rate of the standard molecule with one that is isotopically labeled, for instance, with 13C at the carbon atom bonded to bromine.

Primary 13C KIE: For the Suzuki-Miyaura reaction of aryl bromides, a significant normal 13C KIE is observed at the carbon atom of the C-Br bond (KIEC–Br). Experimental values in the range of 1.020 have been reported. nih.gov This result strongly supports a mechanism where the C-Br bond is significantly weakened or broken in the transition state of the rate-determining step, which is consistent with oxidative addition.

Secondary KIEs: Secondary KIEs, where an isotope is placed at a position not directly involved in bond cleavage, can reveal changes in hybridization. princeton.edu For example, if a hydrogen on the aromatic ring were replaced with deuterium, a small secondary KIE might be observed if the hybridization or steric environment of that position changes in the rate-determining transition state.

A KIE study on this compound would be expected to yield the following results, assuming a standard palladium-catalyzed cross-coupling mechanism:

| Isotopic Substitution | Expected KIE (klight/kheavy) | Mechanistic Implication |

| 13C at C1 (C-Br) | > 1 (e.g., ~1.02) | Confirms that the C-Br bond is broken in the rate-determining step (i.e., oxidative addition). nih.gov |

| 2H on the aromatic ring | ≈ 1 | Indicates that C-H bonds on the ring are not broken in the rate-determining step. |

| 2H on the iso-butyl group | ≈ 1 | Indicates that C-H bonds on the alkyl substituent are not involved in the rate-determining step of C-Br activation. |

This interactive table is based on expected outcomes from analogous systems.

Influence of Catalysts and Ligands on Reaction Pathways

The choice of catalyst and, critically, the supporting ligands, has a profound impact on the reaction pathway, efficiency, and scope of cross-coupling reactions involving aryl bromides like this compound.

Catalysts:

Palladium: Palladium complexes are the most versatile and widely used catalysts for C-C, C-N, and C-O bond formation from aryl bromides. wikipedia.orgnih.gov

Nickel: Nickel catalysts are often more cost-effective and can enable unique reactivity, such as the coupling of aryl thioethers via C-S bond cleavage or reactions involving two different electrophiles. ethz.chresearchgate.net

Ligands: Ligands bind to the metal center, modifying its steric and electronic properties, which in turn influences the rates of the individual steps in the catalytic cycle. reddit.com

Steric Bulk: Bulky ligands, particularly biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are highly effective. nih.govresearchgate.netorganic-chemistry.org Their large size promotes the formation of monoligated L1Pd(0) species, which are more reactive in the oxidative addition step than more coordinatively saturated complexes. nih.gov Steric hindrance also accelerates the final reductive elimination step, preventing side reactions and increasing turnover frequency. researchgate.net

Electron-Donating Ability: Ligands that are strong sigma-donors (electron-rich) increase the electron density on the palladium atom. This enhanced electron density facilitates the donation of electrons from the metal into the σ* orbital of the C-Br bond, thereby accelerating the oxidative addition step. nih.govresearchgate.net

The interplay of these properties allows for the fine-tuning of the reaction pathway, as summarized below.

| Ligand Type | Key Properties | Influence on Catalytic Step |

| Biaryl Monophosphines (e.g., SPhos) | Bulky, Electron-rich | Promotes fast oxidative addition by stabilizing monoligated Pd(0). Accelerates reductive elimination. nih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong σ-donors, Sterically demanding | Forms very stable complexes. Strong electron donation greatly facilitates oxidative addition. researchgate.netnih.gov |

| Bidentate Phosphines (e.g., XantPhos) | Defined bite angle, Flexible | Can stabilize catalytic species and prevent catalyst decomposition. Bite angle influences the rate of reductive elimination. chemrxiv.org |

This interactive table summarizes general ligand effects applicable to the substrate.

Transition State Analysis and Energy Landscapes

Transition state analysis provides a detailed picture of the highest-energy point along a reaction coordinate, offering deep mechanistic understanding. For complex, multi-step reactions like palladium-catalyzed cross-coupling, this involves mapping the entire energy landscape using computational methods, such as Density Functional Theory (DFT). byu.edu

Transition State of Oxidative Addition: The transition state for the oxidative addition of this compound to a Pd(0) complex is the most critical one to analyze, as this is often the rate-limiting step. Computational studies on analogous aryl bromides show that this transition state involves a three-centered structure where the C-Br bond is elongated and partially broken, while nascent C-Pd and Pd-Br bonds are being formed. nih.gov

Studies of the Suzuki-Miyaura reaction have shown that for aryl bromides, the energy barrier for the oxidative addition step is typically higher than the initial, reversible step of forming an η2 binding complex between the palladium catalyst and the aryl halide. nih.gov This detailed analysis of the energy landscape is essential for rationally designing more efficient catalytic systems.

Computational Chemistry and Theoretical Studies on 1 Bromo 2 Iso Butylthiobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 1-Bromo-2-iso-butylthiobenzene, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Had DFT studies been conducted on this compound, researchers would likely have calculated properties such as its optimized geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties like dipole moment and polarizability. Such calculations would offer a foundational understanding of the molecule's physical and chemical characteristics. At present, there are no published DFT data for this specific compound.

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity by analyzing the changes in electron density during a reaction. If this compound were studied using MEDT, it would likely be to elucidate the mechanisms of reactions in which it participates, for instance, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This analysis would involve mapping the reaction pathway and analyzing the bonding evolution. No such mechanistic studies using MEDT for this compound are currently available in the literature.

Ab initio and semi-empirical methods are other classes of quantum chemical calculations. Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods could be used to predict the heats of formation, ionization potentials, and electron affinities of this compound. A search of the scientific literature reveals no studies employing these methods for this molecule.

Conformational Analysis and Energetic Landscapes

The iso-butyl group in this compound can rotate around the sulfur-carbon and carbon-carbon single bonds, leading to various possible three-dimensional arrangements, or conformers. A conformational analysis would identify the most stable conformers and the energy barriers between them, creating an energetic landscape. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. To date, no conformational analysis or energetic landscape data for this compound has been published.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. An analysis of the electronic structure of this compound would provide deep insights into its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, an FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. While this would be a valuable analysis, no calculations of the HOMO and LUMO for this compound have been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. wikipedia.org This analysis provides insights into the electron density distribution in atomic and bonding orbitals, revealing details about hybridization, bond polarity, and intermolecular and intramolecular interactions. nih.govq-chem.com

For this compound, an NBO analysis would quantify the electronic interactions between the filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This is particularly useful for understanding the delocalization of electron density from the sulfur lone pairs and the benzene (B151609) ring's pi-system to the antibonding orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which provides stabilization energies (E(2)) indicating the magnitude of electron delocalization.

Key interactions expected to be identified in this compound would include:

π → π* interactions: Delocalization of electrons within the benzene ring.

LP(S) → σ(C-Br) and LP(S) → π(ring) interactions: Donation of electron density from the sulfur lone pairs to the antibonding orbital of the C-Br bond and the pi-system of the benzene ring.

LP(Br) → σ*(C-S) interactions: Potential, though likely weaker, donation from bromine lone pairs to adjacent antibonding orbitals.

An illustrative NBO analysis for this compound might yield data similar to that presented in the table below. Such data would be instrumental in understanding the electronic landscape of the molecule and the influence of the substituents on the aromatic system.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 18.5 |

| π(C3-C4) | π(C5-C6) | 22.1 |

| LP(1) S | σ(C2-Br) | 3.2 |

| LP(2) S | π(C1-C6) | 5.8 |

| LP(1) Br | σ*(C1-S) | 1.1 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Concentrated around the sulfur and bromine atoms due to their lone pairs of electrons, and over the π-system of the benzene ring. These regions are the most likely sites for electrophilic attack.

Positive potential (blue): Located on the hydrogen atoms of the iso-butyl group and the benzene ring.

Neutral potential (green): Found on the carbon framework.

The MEP map provides a qualitative prediction of how the molecule will interact with other chemical species. mdpi.com For instance, the electron-rich areas on the aromatic ring suggest its susceptibility to electrophilic aromatic substitution, while the polarization of the C-Br bond, influenced by the electron-donating thioether group, would also be visualized.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound

| Atom/Region | Potential (a.u.) | Predicted Reactivity |

| Sulfur (S) Lone Pair Region | -0.045 | Nucleophilic/Electrophilic Attack Site |

| Bromine (Br) Lone Pair Region | -0.030 | Nucleophilic/Electrophilic Attack Site |

| Benzene Ring (π-system) | -0.025 | Electrophilic Attack Site |

| Iso-butyl Hydrogens | +0.015 | Site for Intermolecular Interactions |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for exploring the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. acs.org While specific reaction studies for this compound are not documented, computational methods could be employed to investigate plausible reactions such as nucleophilic aromatic substitution, oxidation at the sulfur atom, or metal-catalyzed cross-coupling reactions at the C-Br bond.

The process of predicting a reaction pathway typically involves:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted for the saddle point on the potential energy surface that connects the reactants and products. This is the transition state. mit.edu Various algorithms can be used for this, often starting from an initial guess of the transition state structure. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

For a hypothetical nucleophilic aromatic substitution on this compound, computational studies could determine the activation energy by calculating the energy difference between the reactants and the transition state. This would provide insights into the reaction kinetics and the feasibility of the proposed pathway. Machine learning models are also emerging as a way to accelerate the prediction of transition state geometries. researchgate.net

Spectroscopic Property Predictions (e.g., Vibrational Frequencies)

Theoretical calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. acs.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These predicted frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

For this compound, a computational vibrational analysis would predict the frequencies for characteristic bond stretches, bends, and torsions. Key vibrational modes would include:

C-H stretching: From the aromatic ring and the iso-butyl group, typically in the 3100-2850 cm⁻¹ region. davuniversity.org

C=C stretching: Of the aromatic ring, expected around 1600-1450 cm⁻¹. davuniversity.org

C-S stretching: Of the thioether linkage.

C-Br stretching: At lower frequencies.

C-H bending: Both in-plane and out-of-plane modes for the aromatic ring, which are often characteristic of the substitution pattern. davuniversity.org

Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other approximations in the calculations. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080 |

| Aliphatic C-H Stretch | 2960 |

| Aromatic C=C Stretch | 1580 |

| CH₂ Bend | 1465 |

| C-S Stretch | 750 |

| C-Br Stretch | 680 |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data for 1-Bromo-2-iso-butylthiobenzene, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and iso-butyl protons, are not available.

Detailed ¹³C NMR data, which would identify the chemical shifts of each unique carbon atom in this compound, could not be located.

Information regarding the application of 2D NMR techniques to confirm the structural assignments of this compound is not available.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman absorption frequencies corresponding to the vibrational modes of the functional groups in this compound (e.g., C-Br, C-S, aromatic C-H, and aliphatic C-H stretching and bending vibrations) are not documented in the available resources.

A conformational analysis of this compound based on its vibrational spectra cannot be performed due to the absence of the necessary spectroscopic data.

Mass Spectrometry (MS)

Detailed mass spectrometric analysis of this compound has not been documented in peer-reviewed literature. To provide a hypothetical analysis, one would typically consider the structural components of the molecule: a brominated benzene (B151609) ring and an isobutyl thioether group.

Electron Ionization Mass Spectrometry (EI-MS)

In a hypothetical EI-MS analysis, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This would result in two peaks of almost equal intensity, M+ and M+2. While no specific data exists for this compound, analysis of similar structures, like 1-bromo-2-ethylbenzene (B162476) or 1-bromo-2-methylpropane, shows that the C-Br bond and bonds adjacent to the sulfur atom or aromatic ring would be likely points of initial fragmentation.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS data for this compound is not available. This technique is typically used for polar molecules and allows for the determination of the exact mass of the parent ion with high precision, which in turn can be used to confirm its elemental composition. For a non-polar compound like an aryl thioether, specialized ESI conditions or a different soft ionization technique might be required for analysis.

Fragmentation Pathway Analysis

Without experimental mass spectra (both EI-MS and tandem MS/MS), a definitive fragmentation pathway cannot be constructed. However, general principles suggest likely fragmentation patterns for aryl thioethers and brominated aromatic compounds.

A plausible, though speculative, fragmentation pathway in EI-MS could involve:

Loss of the isobutyl group: Cleavage of the S-isobutyl bond would be a probable event, leading to a bromothiophenol radical cation.

Loss of a bromine atom: Scission of the C-Br bond would result in an isobutylthiobenzene (B77095) cation.

Fragmentation of the isobutyl chain: Loss of smaller fragments, such as a propyl or methyl radical from the isobutyl group, could also occur.

A theoretical fragmentation table is presented below for illustrative purposes only, as it is not based on experimental results.

| Plausible Fragment Ion (m/z) | Possible Structure / Loss |

| [M]+ and [M+2]+ | Molecular ion containing ⁷⁹Br and ⁸¹Br respectively |

| [M - 57]+ and [M+2 - 57]+ | Loss of isobutyl radical (•C₄H₉) |

| [M - 79/81]+ | Loss of bromine radical (•Br) |

| [C₄H₉]+ | Isobutyl cation |

X-ray Crystallography

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and intramolecular bond angles and lengths, remains undetermined. For a molecule of this type to be analyzed by X-ray crystallography, it would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for diffraction experiments.

Applications in Advanced Organic Synthesis

1-Bromo-2-iso-butylthiobenzene as a Versatile Synthetic Building Block

The structure of this compound offers two primary reaction sites: the carbon-bromine bond and the sulfur atom of the iso-butylthio group. The aryl bromide functionality is a classic handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This positions the compound as a key precursor for the synthesis of more complex aromatic structures.

Furthermore, the iso-butylthio group can potentially be manipulated. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the aromatic ring, opening up different synthetic pathways. The bulky iso-butyl group may also exert significant steric influence on reactions occurring at the ortho-position, potentially leading to high levels of regioselectivity.

Multi-Step Synthesis of Complex Organic Molecules

In the context of multi-step synthesis, this compound could be strategically employed to introduce a specific substitution pattern on an aromatic core. For instance, a synthetic sequence could commence with a Suzuki or Stille cross-coupling reaction at the bromide position to introduce a new aryl or alkyl group. Subsequent modification of the iso-butylthio moiety could then follow, or the steric bulk of this group could be used to direct further substitutions on the aromatic ring. This stepwise functionalization allows for the controlled and predictable assembly of intricate molecular architectures.

Chemo-, Regio-, and Stereoselective Synthesis

The distinct electronic and steric properties of the bromo and iso-butylthio substituents are anticipated to play a crucial role in directing the selectivity of chemical reactions.

Chemoselectivity: In reactions involving multiple reactive sites, the inherent differences in the reactivity of the C-Br bond and the sulfur atom would allow for selective transformations. For example, palladium-catalyzed cross-coupling reactions would be expected to occur exclusively at the C-Br bond without affecting the thioether.

Regioselectivity: The steric hindrance provided by the ortho-iso-butylthio group could be a powerful tool for directing incoming reagents to specific positions on the benzene (B151609) ring. In electrophilic aromatic substitution reactions, for instance, the substitution pattern would be influenced by both the electronic directing effects of the substituents and the steric blockade of the position adjacent to the bulky thioether.

Stereoselectivity: While the parent molecule is achiral, its derivatives could be employed in stereoselective synthesis. For example, if the sulfur atom were oxidized to a sulfoxide, it would become a chiral center. This chiral sulfoxide could then be used to induce stereoselectivity in subsequent reactions on nearby functional groups. A study on bromo derivatives of a related compound, isobenzothiophene (isoBBT), highlighted how the degree of aromaticity can significantly affect reactivity, leading to the successful synthesis of various substituted products through palladium-catalyzed cross-coupling reactions. mdpi.com

Development of Novel Methodologies Utilizing the Compound's Unique Functionalities

The specific combination of a halogen and a bulky thioether on an aromatic ring could inspire the development of new synthetic methods. For example, methodologies could be explored that involve the simultaneous or sequential reaction of both functional groups. One could envision a one-pot reaction where a cross-coupling at the bromide is followed by an in-situ modification of the thioether, streamlining the synthesis of complex molecules. The steric and electronic properties of the iso-butylthio group could also be harnessed to develop novel ortho-functionalization strategies that are otherwise challenging to achieve.

Integration into Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient approach to molecular synthesis. This compound is a promising candidate for integration into such reaction sequences. For instance, a palladium-catalyzed reaction could be initiated at the bromide position, which then triggers a subsequent intramolecular cyclization involving the thioether group or another substituent introduced in the first step. This would allow for the rapid construction of complex heterocyclic frameworks, which are prevalent in pharmaceuticals and materials science.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-Bromo-2-iso-butylthiobenzene will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Current research in the broader field of aryl thioether synthesis points towards several promising strategies that could be adapted for this target molecule.

One key area of development is the move away from traditional methods that often rely on foul-smelling and easily oxidized thiols. The use of thiol-free reagents, such as xanthates, represents a significant step forward in creating more environmentally benign synthetic processes. These stable and odorless compounds can serve as effective sulfur sources, simplifying handling and reducing the environmental impact of the synthesis.

Another sustainable approach involves the use of water as a solvent for the C-S coupling reaction. Copper-catalyzed cross-coupling of thiols with aryl boronic acids in aqueous media has been shown to be an efficient method for the synthesis of aryl thioethers. Adapting this methodology for the synthesis of this compound could offer a greener alternative to traditional organic solvents.

Furthermore, transition-metal-free synthetic routes are gaining traction. Acid-mediated couplings, for example, provide a viable alternative to metal-catalyzed reactions, potentially reducing costs and simplifying purification processes. The development of electrochemical methods for organosulfur compound synthesis also presents an exciting frontier, offering a sustainable pathway powered by renewable energy.

A comparative look at potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Thiol-Free Reagents (e.g., Xanthates) | Odorless, stable starting materials; reduced waste. | Optimization of reaction conditions for high yields and selectivity. |

| Copper-Catalyzed C-S Coupling in Water | Use of a green and abundant solvent; avoidance of toxic organic solvents. | Development of water-soluble catalysts and ligands. |

| Transition-Metal-Free Acid-Mediated Synthesis | Lower cost; simplified purification; avoidance of heavy metal contamination. | Exploration of various acid catalysts and reaction conditions. |

Exploration of Novel Catalytic Systems for Functionalization

The presence of both a bromine atom and a sulfur-linked alkyl group makes this compound a versatile substrate for further functionalization. Future research will undoubtedly focus on the development of novel catalytic systems to selectively activate and transform this molecule.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of aryl thioethers is a rapidly evolving field. Palladium, nickel, and copper-based catalysts are particularly effective for C-S cross-coupling reactions. For this compound, these catalysts could be employed to replace the bromine atom with a variety of other functional groups, opening up a vast chemical space for the creation of new molecules.

A particularly exciting area of research is the direct C-H functionalization of aryl thioethers. In this approach, the thioether group can act as a directing group, guiding a transition-metal catalyst to selectively activate a C-H bond on the aromatic ring. This allows for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. For this compound, this could enable functionalization at the positions ortho to the thioether group.

The development of magnetically recoverable catalysts is another promising avenue. These catalysts, often based on magnetic nanoparticles, can be easily separated from the reaction mixture using an external magnet, allowing for simple purification and catalyst recycling. This approach aligns with the principles of sustainable chemistry by reducing waste and operational costs.

Future research in this area will likely focus on the design of new ligands to fine-tune the reactivity and selectivity of metal catalysts, as well as the exploration of bimetallic catalytic systems that can offer unique reactivity profiles.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and molecules. For a molecule like this compound, where experimental data is limited, computational modeling can provide invaluable insights and guide future experimental work.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. DFT calculations can be used to predict the optimal geometry of this compound, its spectroscopic properties, and its reactivity towards various reagents. Furthermore, DFT can be employed to investigate the mechanisms of its synthesis and functionalization, helping to identify key intermediates and transition states. This information can be used to optimize reaction conditions and design more efficient synthetic routes.

Quantitative Structure-Property Relationship (QSPR) models offer another powerful predictive tool. By establishing a mathematical relationship between the structural features of a molecule and its physical or chemical properties, QSPR models can be used to predict properties such as boiling point, solubility, and toxicity. For this compound, QSPR could be used to estimate its key physicochemical properties, providing valuable data for its potential applications.

The in silico design of catalysts is a rapidly growing field that combines computational modeling with machine learning to accelerate the discovery of new and improved catalysts. By screening virtual libraries of potential catalysts and predicting their performance, researchers can identify promising candidates for experimental validation. This approach could be used to design novel catalysts specifically tailored for the synthesis and functionalization of this compound.

Table 2: Application of Computational Modeling to this compound Research

| Computational Method | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of molecular structure, properties, and reactivity; elucidation of reaction mechanisms. | Guidance for experimental design; optimization of synthetic routes. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties (e.g., boiling point, solubility). | Estimation of key data for potential applications. |

Expanding the Scope of Reactivity and Applications

The unique combination of functional groups in this compound opens the door to a wide range of potential chemical transformations and applications. Future research will aim to explore this reactivity and harness it for the synthesis of novel and valuable compounds.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and oxygen-based functional groups. This could lead to the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

The thioether moiety can also be a site of reactivity. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which are important functional groups in many pharmaceuticals. The C-S bond itself can also be cleaved under certain conditions, providing a pathway to other functionalized aromatic compounds.

The potential applications of this compound and its derivatives are vast. Organosulfur compounds are known to exhibit a wide range of biological activities, and derivatives of this molecule could be explored as potential drug candidates. In materials science, aryl thioethers can be used as building blocks for the synthesis of polymers with interesting optical and electronic properties. The presence of a bromine atom also allows for the possibility of incorporating this molecule into flame-retardant materials.

Future research in this area will likely involve the systematic exploration of the reactivity of this compound with a wide range of reagents and catalysts, as well as the screening of its derivatives for biological activity and material properties. The development of new synthetic methodologies will undoubtedly expand the accessible chemical space and pave the way for the discovery of new and exciting applications for this promising molecule.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-iso-butylthiobenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of brominated aromatic thioethers like this compound typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

- Temperature : Elevated temperatures (80–120°C) accelerate reactivity but may promote side reactions.

- Catalyst screening : Copper(I) iodide or palladium catalysts improve yields in coupling reactions .

Use databases like REAXYS or PubChem to identify analogous reactions and validate feasibility . Optimize conditions via fractional factorial design to isolate critical parameters.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns and detect impurities. For example:

- ¹H NMR : Iso-butylthio groups show characteristic δ 1.0–1.5 ppm (CH2 and CH3).

- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]+ at m/z 242–244 for Br isotopes).

Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for analogous brominated thioethers .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields often stem from unaccounted variables like trace moisture or oxygen. To address this:

- Controlled experiments : Replicate reactions under inert atmospheres (argon/glovebox) and compare yields.

- Kinetic profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and identify bottlenecks.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to published datasets, prioritizing studies with rigorous control of reaction conditions .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound in complex reaction environments?

- Methodological Answer : Use density functional theory (DFT) to model:

- Thermodynamic stability : Calculate bond dissociation energies (BDEs) for C–Br and C–S bonds.

- Reactivity pathways : Simulate transition states for SNAr or radical-mediated mechanisms.

Validate predictions against experimental data from PubChem or REAXYS entries for structurally similar compounds (e.g., 1-Bromo-2-(bromomethyl)-4-chlorobenzene) .

Q. How can researchers design derivatives of this compound for enhanced bioactivity while maintaining synthetic feasibility?

- Methodological Answer : Follow a structure-activity relationship (SAR) workflow:

- Functional group diversification : Introduce electron-withdrawing groups (e.g., –NO2, –CF3) to modulate electronic effects.

- Retrosynthetic analysis : Use tools like Pistachio/BKMS_METABOLIC to identify bioisosteres (e.g., replacing –S-iso-butyl with –Se-alkyl) .

- In-silico screening : Dock derivatives into target protein active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina.

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.